N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine
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Overview
Description
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine is an organic compound that belongs to the class of glycine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine typically involves the reaction of 3,4,5-trimethoxybenzoic acid with glycine in the presence of a coupling agent. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide). The reaction is usually carried out in an organic solvent such as dichloromethane or DMF (dimethylformamide) under mild conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaH (sodium hydride) or K2CO3 (potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzamide): Similar structure but with an amide instead of a glycine moiety.
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzyl)amine: Similar structure but with an amine instead of a glycine moiety.
Uniqueness
N-(2-Hydroxyethyl)-N-(3,4,5-trimethoxybenzoyl)glycine is unique due to the presence of both a glycine moiety and a trimethoxybenzoyl group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
65143-59-1 |
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Molecular Formula |
C14H19NO7 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-(3,4,5-trimethoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C14H19NO7/c1-20-10-6-9(7-11(21-2)13(10)22-3)14(19)15(4-5-16)8-12(17)18/h6-7,16H,4-5,8H2,1-3H3,(H,17,18) |
InChI Key |
JPYGUEOXLQVFTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CCO)CC(=O)O |
Origin of Product |
United States |
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